3-Cyclobutylbenzaldehyde
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Overview
Description
3-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by a benzaldehyde core substituted with a cyclobutyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbenzaldehyde typically involves the introduction of a cyclobutyl group to a benzaldehyde core. One common method is through the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzaldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-Cyclobutylbenzoic acid.
Reduction: 3-Cyclobutylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Cyclobutylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclobutylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are limited, but its structural features suggest potential interactions with nucleophiles and other reactive species .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the cyclobutyl group.
3-Methylbenzaldehyde: Similar structure with a methyl group instead of a cyclobutyl group.
3-Phenylpropionaldehyde: Contains a phenylpropyl group instead of a cyclobutyl group.
Uniqueness: 3-Cyclobutylbenzaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-cyclobutylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-8,10H,2,4-5H2 |
InChI Key |
BYOYDAYYZRCFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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